molecular formula C16H12BrN5O2 B14248956 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 314767-76-5

6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B14248956
CAS No.: 314767-76-5
M. Wt: 386.20 g/mol
InChI Key: VOKXBVYTQNVOQU-UHFFFAOYSA-N
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Description

6'-Amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a spirocyclic heterocyclic compound featuring fused pyrano[2,3-c]pyrazole and indole moieties. Its structural complexity arises from the spiro junction at the indole C3 position, which connects to a pyranopyrazole system. Key functional groups include a bromine atom at position 4, methyl groups at positions 3' and 5, an amino group at 6', and a nitrile at 5'.

Properties

CAS No.

314767-76-5

Molecular Formula

C16H12BrN5O2

Molecular Weight

386.20 g/mol

IUPAC Name

6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

VOKXBVYTQNVOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br

Origin of Product

United States

Preparation Methods

Multi-component Reaction Approaches

Taurine-Catalyzed One-Pot Synthesis

A seminal method involves taurine (β-amino sulfonic acid) as a green catalyst for constructing the pyranopyrazole framework. The reaction proceeds via:

  • Pyrazolone formation : Ethyl acetoacetate reacts with hydrazine hydrate under taurine activation to generate pyrazolone intermediates.
  • Knoevenagel condensation : Benzaldehyde and malononitrile form a cyanoenolate, which undergoes Michael addition with pyrazolone.
  • Spirocyclization : Isatin derivatives introduce the indole moiety, followed by spontaneous cyclization to yield the spiro structure.

This method achieves yields of 78–85% under aqueous conditions at room temperature, avoiding toxic solvents.

Fe₃O₄@l-Arginine Nanocatalyst-Mediated Synthesis

Fe₃O₄ nanoparticles functionalized with l-arginine enable a solvent-free, four-component reaction:

  • Reactants : Hydrazine, β-keto esters, isatin derivatives, and malononitrile.
  • Conditions : 8 mol% catalyst, room temperature, 20–40 min.
Parameter Value
Yield 82–90%
Purity >95% (post-recrystallization)
Catalyst Reusability 5 cycles without significant loss

The magnetic separation of the catalyst simplifies purification, aligning with industrial scalability.

Stepwise Synthesis and Optimization

Intermediate Formation

Synthesis of 4-Bromo-3,5-dimethyl-1H-indole-2-one

Bromination of 3,5-dimethylindole-2-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromo substituent selectively at the 4-position.

Conditions :

  • NBS (1.1 equiv), DMF, 0°C, 2 h
  • Yield: 89%
Pyrano[2,3-c]pyrazole-5-carbonitrile Assembly

Malononitrile reacts with hydrazine hydrate and ethyl acetoacetate in ethanol under reflux to form the pyranopyrazole core. Subsequent aminolysis with ammonium acetate introduces the 6'-amino group.

Spirocyclization and Final Functionalization

The critical spiro junction is formed via acid-catalyzed cyclization:

  • Spirocyclization : Treating the indole and pyranopyrazole intermediates with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6 h.
  • Bromination Optimization : Directing groups on the indole ring ensure regioselective bromination, avoiding side reactions.

Comparative Analysis of Methodologies

Method Catalyst Conditions Yield (%) Advantages
Taurine-Catalyzed Taurine Aqueous, RT 78–85 Eco-friendly, room temperature
Fe₃O₄@l-Arginine Magnetic nanocatalyst Solvent-free, RT 82–90 Recyclable, rapid
Stepwise Bromination NBS DMF, 0°C 89 Regioselective

The nanocatalytic approach outperforms traditional methods in yield and sustainability but requires specialized catalyst synthesis. Taurine-mediated reactions offer simplicity but may necessitate longer reaction times for complex substrates.

Challenges and Limitations

  • Regioselectivity in Bromination : Competing electrophilic aromatic substitution at the 4- vs. 6-position of the indole ring remains a hurdle, necessitating precise stoichiometric control.
  • Spirocycle Stability : The strained spiro junction is prone to ring-opening under strong acidic or basic conditions, complicating purification.
  • Scalability : While Fe₃O₄@l-arginine is reusable, large-scale nanoparticle production remains cost-prohibitive.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, synthesis routes, and physicochemical properties. Below is a comparative analysis based on evidence:

Structural and Substituent Variations

Compound Substituents Key Features
Target Compound 4-Bromo, 3',5-dimethyl, 6'-amino, 5'-cyano Spiro[indole-pyrano[2,3-c]pyrazole], bromine enhances steric/electronic effects
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile 5,7-Dibromo, 3′-CF₃ Enhanced halogenation and electron-withdrawing CF₃ group; higher molecular weight (505.37 g/mol)
Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (20b) 5-Bromo, 4-methoxyphenyl, ethyl ester Pyrroloimidazole core; ester group modifies solubility (melting point: 262–264°C)
6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-(4-Bromophenyl), 1-(3-chlorophenyl) Non-spiro pyranopyrazole; dual halogenation for enhanced intermolecular interactions

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported ~450–500 (estimated) Expected IR: ~2205 cm⁻¹ (CN), ~1700 cm⁻¹ (C=O); NMR: δ 7.5–8.0 (aromatic Br)
6′-Amino-5,7-dibromo-...-carbonitrile 305–306 (decomp.) 505.37 ¹H NMR (DMSO-d₆): δ 7.51–7.74 (Ar-H), 11.19 (NH); ¹³C NMR: δ 117.5 (CN), 177.0 (C=O)
Compound 20b 262–264 524.37 ¹H NMR: δ 3.74 (OCH₃), 2.14 (CH₃); MS: m/z 524 [M+H⁺]
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) 259–260 559.22 MS: m/z 559 [M+H⁺]; dual bromine isotopes (m/z 526/524)

Biological Activity

The compound 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a novel synthetic derivative belonging to the class of spiro-indole compounds. Its structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H15BrN6OC_{20}H_{15}BrN_6O with a molecular weight of approximately 442.28 g/mol. The presence of bromine and cyano groups in its structure may contribute to its reactivity and biological efficacy.

Anticancer Properties

Recent studies have indicated that indole derivatives, including spiro-indole compounds, exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.46
A549 (Lung)0.21
HeLa (Cervical)0.32

These results demonstrate that the compound significantly inhibits cell proliferation in multiple cancer types, suggesting its potential as a therapeutic agent.

The mechanism through which this compound exerts its anticancer effects includes:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase. This has been corroborated by flow cytometric analyses which showed increased apoptosis in treated cells .
  • Molecular Docking Studies : Computational studies have revealed that the compound may bind effectively to tubulin's colchicine site, further supporting its role as a microtubule inhibitor .

Anti-inflammatory and Antioxidant Effects

Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The spiro-indole structure may enhance these effects due to the presence of multiple functional groups that can interact with inflammatory pathways and oxidative stress markers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
  • In Vivo Studies : Animal models treated with similar spiro-indole derivatives exhibited reduced tumor sizes compared to controls, indicating potential efficacy in a therapeutic context .

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